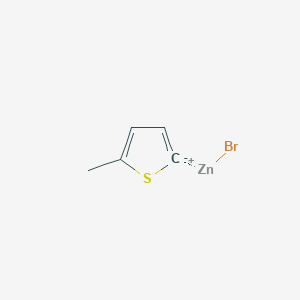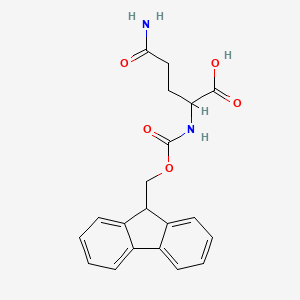
3,5-Dibromo-1-(2-phenylethyl)-1H-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dibromo-1-(2-phenylethyl)-1H-1,2,4-triazole is a chemical compound with the molecular formula C10H9Br2N3 It is a derivative of 1,2,4-triazole, a five-membered ring containing three nitrogen atoms The compound is characterized by the presence of two bromine atoms at positions 3 and 5 of the triazole ring and a 2-phenylethyl group at position 1
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dibromo-1-(2-phenylethyl)-1H-1,2,4-triazole typically involves the bromination of 1-(2-phenylethyl)-1H-1,2,4-triazole. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The reaction conditions often require controlled temperatures to ensure selective bromination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems might be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3,5-Dibromo-1-(2-phenylethyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The triazole ring can participate in redox reactions under appropriate conditions.
Coupling Reactions: The phenylethyl group can engage in coupling reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium alkoxides or thiolates can be used to replace the bromine atoms.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Coupling: Catalysts such as palladium or copper may be used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium alkoxides can yield alkoxy derivatives, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
3,5-Dibromo-1-(2-phenylethyl)-1H-1,2,4-triazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its possible antidepressant and anxiolytic properties.
Materials Science: The compound can be used in the synthesis of advanced materials, including polymers and coordination complexes.
Biological Studies: It serves as a tool in studying biological pathways and interactions due to its unique structural features.
Mecanismo De Acción
The mechanism of action of 3,5-dibromo-1-(2-phenylethyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets. In medicinal chemistry, it may act on neurotransmitter receptors or enzymes, modulating their activity. The exact pathways depend on the specific application and the biological system being studied. For instance, its antidepressant activity might be linked to its interaction with serotonin or dopamine receptors .
Comparación Con Compuestos Similares
Similar Compounds
3,5-Dibromo-1-(1,1-dioxothietanyl-3)-1,2,4-triazole: A related compound with a thietane ring, known for its antidepressant activity.
3,5-Dibromo-1-(2-phenylethyl)-2(1H)-pyridinone: Another brominated derivative with potential biological activity.
Uniqueness
3,5-Dibromo-1-(2-phenylethyl)-1H-1,2,4-triazole is unique due to its specific substitution pattern and the presence of the phenylethyl group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Propiedades
IUPAC Name |
3,5-dibromo-1-(2-phenylethyl)-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Br2N3/c11-9-13-10(12)15(14-9)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCCCZHCDPYIGJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=NC(=N2)Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Br2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![3'-Chloro-4'-hydroxy-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B6319469.png)
![3,5-Dibromo-1-[(2-methylphenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6319482.png)
![tert-Butyl N-[4-(4-aminopiperidin-1-yl)-4-oxobutyl]carbamate](/img/structure/B6319494.png)

